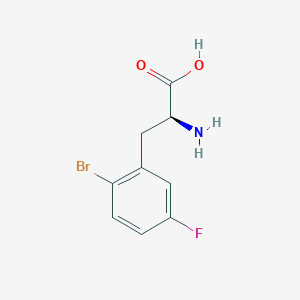

(2S)-2-AMINO-3-(2-BROMO-5-FLUOROPHENYL)PROPANOIC ACID

CAS No.:

Cat. No.: VC13567279

Molecular Formula: C9H9BrFNO2

Molecular Weight: 262.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9BrFNO2 |

|---|---|

| Molecular Weight | 262.08 g/mol |

| IUPAC Name | (2S)-2-amino-3-(2-bromo-5-fluorophenyl)propanoic acid |

| Standard InChI | InChI=1S/C9H9BrFNO2/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 |

| Standard InChI Key | GFAKZRNUTRHNDB-QMMMGPOBSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1F)C[C@@H](C(=O)O)N)Br |

| SMILES | C1=CC(=C(C=C1F)CC(C(=O)O)N)Br |

| Canonical SMILES | C1=CC(=C(C=C1F)CC(C(=O)O)N)Br |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉BrFNO₂ |

| Molecular Weight | 262.08 g/mol |

| IUPAC Name | (2S)-2-amino-3-(2-bromo-5-fluorophenyl)propanoic acid |

| Isomeric SMILES | C1=CC(=C(C=C1F)CC@@HN)Br |

| PubChem CID | 101907243 |

The stereospecific (2S) configuration is critical for potential biological activity, as enantiomers often exhibit divergent interactions with chiral biomolecules. The bromine atom introduces steric bulk and lipophilicity, while the fluorine atom enhances metabolic stability through electron-withdrawing effects.

Synthesis and Manufacturing

| Compound | Halogenation Method | Yield (%) |

|---|---|---|

| (2S)-2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid | NBS/Selectfluor | 62 |

| (2S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid | Cl₂ gas/Electrophilic fluorination | 58 |

Industrial-scale production likely employs continuous flow reactors to optimize halogenation efficiency and minimize byproducts.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound’s solubility in aqueous media is limited due to the hydrophobic bromophenyl group, with predicted logP values of ~2.1. It remains stable under inert conditions but may undergo dehalogenation under strong acidic or basic conditions.

Pharmacokinetic Considerations

Fluorine’s electronegativity reduces hepatic metabolism by cytochrome P450 enzymes, while bromine’s size may enhance membrane permeability. Preliminary molecular dynamics simulations suggest moderate blood-brain barrier penetration, though in vivo validation is pending.

Research Applications and Biological Relevance

Drug Discovery

Halogenated amino acids are explored as:

-

Enzyme Inhibitors: Bromine’s steric bulk disrupts substrate binding in proteases .

-

PET Radiotracers: Fluorine-18 analogs enable neuroreceptor imaging .

-

Antimicrobial Agents: Brominated derivatives show activity against Gram-positive pathogens.

Biochemical Probes

The compound’s fluorescence-quenching bromine atom makes it a candidate for Förster resonance energy transfer (FRET)-based assays studying protein folding.

| Exposure Route | Precautionary Measures |

|---|---|

| Inhalation | Use fume hood with 1-2.5 m/s airflow |

| Skin Contact | Nitrile gloves; immediate washing |

Comparative Analysis with Related Derivatives

Table 4: Structural Analog Comparison

The 2-bromo-5-fluoro substitution uniquely balances steric and electronic effects, enabling interactions with deep hydrophobic enzyme pockets.

Future Research Directions

-

In Vivo Pharmacokinetics: ADMET profiling to assess oral bioavailability.

-

Target Identification: High-throughput screening against kinase libraries.

-

Synthetic Optimization: Enantioselective catalysis to improve (2S)-yield.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume